molecular formula C10H7BrIN B1446528 3-Bromo-4-iodo-1-naphthylamine CAS No. 1242028-67-6

3-Bromo-4-iodo-1-naphthylamine

Cat. No. B1446528
M. Wt: 347.98 g/mol
InChI Key: QFRVLYGARVCKJH-UHFFFAOYSA-N
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Description

“3-Bromo-4-iodo-1-naphthylamine” is a derivative of 1-Naphthylamine . 1-Naphthylamine is an aromatic amine derived from naphthalene. It can cause bladder cancer (transitional cell carcinoma). It crystallizes in colorless needles which melt at 50 °C. It possesses a disagreeable odor, sublimes readily, and turns brown on exposure to air .

Scientific Research Applications

Photostimulated Reactions and Synthesis Techniques

  • Photostimulated Reactions of Haloarenes with 2-Naphtylamide Ions : A study by Pierini, Baumgartner, and Rossi (1987) in "Tetrahedron Letters" examined the photostimulated reactions of aryl iodides, like 3-Bromo-4-iodo-1-naphthylamine, with 2-naphthylamide ions in liquid ammonia. This reaction mainly produces 1-aryl-2-naphthylamines, suggesting a potential route for synthesizing such compounds (Pierini, Baumgartner, & Rossi, 1987).

  • Cu(I)-Catalyzed Synthesis of 1-Naphthylamines : Research published in the "Journal of the American Chemical Society" by Su et al. (2019) described an efficient method for synthesizing functionalized 1-naphthylamines, including those derived from 3-Bromo-4-iodo-1-naphthylamine. This process involves Cu(I)-catalyzed benzannulation using terminal alkynes, 2-bromoaryl ketones, and amides, and has applications in chemistry, biology, and materials science due to the unique photophysical properties of the products (Su et al., 2019).

Catalysis and Organic Reactions

  • Catalysis in Ketone Reduction : Facchetti et al. (2016) in "Organometallics" explored the use of 1-naphthylamine derivatives in the preparation of ruthenium catalysts for ketone reduction. This demonstrates the application of such compounds in developing effective catalysts for organic transformations (Facchetti et al., 2016).

  • Photoredox and Cu/Ag Catalyzed C4-H Sulfonylation : A study by Bai et al. (2017) in "The Journal of Organic Chemistry" investigated the C4-H sulfonylation of 1-naphthylamine derivatives, showing the potential of these compounds in organic synthesis under mild conditions (Bai et al., 2017).

Analytical and Environmental Applications

  • Determination Using Oscillating Chemical Reaction : Gao et al. (2007) in "Journal of Hazardous Materials" described a method for determining 1-naphthylamine using the Belousov-Zhabotinskii oscillating chemical system. This indicates its potential use in analytical chemistry for substance detection and quantification (Gao et al., 2007).

  • Treatment of Wastewater Containing Naphthylamine : A research paper by Chen et al. (2012) in "Journal of Hazardous Materials" demonstrated the use of electrochemical oxidation with MnO2 and Sb-doped SnO2 catalysts for treating wastewater containing naphthylamine. This highlights the environmental applications of 3-Bromo-4-iodo-1-naphthylamine in wastewater treatment (Chen et al., 2012).

properties

IUPAC Name

3-bromo-4-iodonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrIN/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRVLYGARVCKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2I)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-iodo-1-naphthylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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